5,6-Dimethoxybenzisoxazol-3(2H)-one
CAS No.:
Cat. No.: VC18343907
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9NO4 |
---|---|
Molecular Weight | 195.17 g/mol |
IUPAC Name | 5,6-dimethoxy-1,2-benzoxazol-3-one |
Standard InChI | InChI=1S/C9H9NO4/c1-12-7-3-5-6(4-8(7)13-2)14-10-9(5)11/h3-4H,1-2H3,(H,10,11) |
Standard InChI Key | MEGPBLOWYPFRAP-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)NO2)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 5,6-dimethoxybenzo[d]isoxazol-3(2H)-one, reflects its bicyclic structure: a benzene ring fused to an isoxazolone moiety, with methoxy (-OCH₃) groups at positions 5 and 6 (Table 1) . The isoxazolone ring consists of a five-membered heterocycle containing oxygen and nitrogen atoms, contributing to its electronic and steric properties.
Table 1: Key Chemical Identifiers of 5,6-Dimethoxybenzisoxazol-3(2H)-one
Property | Value/Descriptor |
---|---|
Molecular Formula | C₉H₉NO₄ |
Molecular Weight | 195.17 g/mol |
IUPAC Name | 5,6-Dimethoxybenzo[d]isoxazol-3(2H)-one |
SMILES | O=C1NOC2=CC(OC)=C(OC)C=C12 |
Purity (Commercial) | 95% |
MDL Number | MFCD33022581 |
The methoxy groups enhance solubility in polar aprotic solvents while influencing reactivity at the isoxazolone core, particularly in nucleophilic substitution or cycloaddition reactions .
Synthetic Methodologies
Step | Reagents/Conditions | Intermediate/Product |
---|---|---|
1 | 3,4-Dihydroxybenzoic acid + CH₃I, K₂CO₃ | 5,6-Dimethoxybenzoic acid |
2 | SOCl₂, DMF, 80°C | Acid chloride derivative |
3 | NH₂OH·HCl, Et₃N, reflux | 5,6-Dimethoxybenzisoxazol-3(2H)-one |
This route aligns with methods used for structurally related compounds, where thionyl chloride facilitates acid chloride formation, enabling subsequent cyclization with hydroxylamine .
Applications in Drug Discovery and Organic Synthesis
Building Block for Bioactive Molecules
5,6-Dimethoxybenzisoxazol-3(2H)-one is cataloged as a pharmacochemical building block, reflecting its utility in constructing complex molecules . For instance, isoxazole derivatives are widely explored for immunomodulatory , antiviral , and neurodegenerative disease applications . Although direct studies on this compound are scarce, its structural analogs demonstrate:
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Immunosuppressive Activity: Isoxazole-triazepinone derivatives enhance IL-6 production in human blood cultures, suggesting cytokine modulation potential .
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Enzyme Inhibition: Benzoisothiazolones (structurally related to isoxazoles) exhibit acetylcholinesterase (AChE) inhibition, relevant to Alzheimer’s disease therapy .
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
Quantum-chemical calculations, such as those employing the B3LYP/6-311G(d,p) basis set, have been used to correlate the electronic structure of isoxazole derivatives with their bioactivity . For 5,6-Dimethoxybenzisoxazol-3(2H)-one, HOMO-LUMO analysis could predict sites for electrophilic attack, while electrostatic potential maps might reveal regions prone to hydrogen bonding—critical for target binding .
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